1-[(4-Nitrophenyl)sulfanylmethyl]piperidine
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Overview
Description
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine typically involves the condensation of 4-nitrochlorobenzene with piperidine. The reaction is carried out under reflux conditions with sodium carbonate as a base. The mixture is heated under nitrogen for several hours, followed by cooling and the addition of water to isolate the product .
Synthetic Route:
Starting Materials: 4-nitrochlorobenzene, piperidine, sodium carbonate.
Reaction Conditions: Reflux under nitrogen for 3 hours.
Isolation: Cooling the reaction mixture and adding water.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium chlorite, CO2 atmosphere.
Reduction: Hydrogenation catalysts.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Formation of lactams.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine can be compared with other piperidine derivatives, such as:
1-(4-Nitrophenyl)piperidine: Similar structure but lacks the sulfanylmethyl group.
1-(4-Aminophenyl)piperidine: Similar structure but with an amino group instead of a nitro group.
1-(4-Methylphenyl)piperidine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: The presence of the sulfanylmethyl group in this compound distinguishes it from other piperidine derivatives, potentially imparting unique chemical and biological properties .
Biological Activity
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine is a compound of interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, and analgesic properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a sulfanylmethyl moiety. Its molecular formula is C11H14N2O2S, and it has been identified in various studies for its potential therapeutic applications.
Antimicrobial Activity
Research Findings:
- A study indicated that derivatives of piperidine compounds exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, compounds similar to this compound demonstrated effective inhibition at concentrations ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.
Compound | Minimum Inhibitory Concentration (MIC) | Active Against |
---|---|---|
This compound | 4-32 μg/mL | Staphylococcus aureus, E. coli |
Anti-inflammatory Activity
Case Studies:
- Research has shown that piperidine derivatives can significantly reduce inflammation in animal models. One study utilized carrageenan-induced paw edema in rats to evaluate the anti-inflammatory effects of related compounds. Results indicated that certain derivatives exhibited more potent anti-inflammatory effects than standard treatments like sodium diclofenac .
- The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Compound | Dose (mg/kg) | % Inhibition |
---|---|---|
This compound | 60 | >50% |
Analgesic Activity
Research Findings:
- In analgesic assays, compounds similar to this compound showed promising results. A comparative study revealed that some derivatives achieved analgesic effects comparable to ibuprofen and other non-steroidal anti-inflammatory drugs (NSAIDs) .
- The analgesic effect is likely mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis.
Compound | Maximal Analgesic Activity (%) | Comparison Drug |
---|---|---|
This compound | 81.86% | Sodium diclofenac |
Toxicological Profile
Despite its promising biological activities, the safety profile of this compound must be considered. Preliminary toxicity assessments indicate that the compound can cause skin irritation and serious eye damage at high concentrations . Further studies are necessary to establish a comprehensive toxicological profile.
Properties
CAS No. |
6631-79-4 |
---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H16N2O2S/c15-14(16)11-4-6-12(7-5-11)17-10-13-8-2-1-3-9-13/h4-7H,1-3,8-10H2 |
InChI Key |
OSMZENFXZOWNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CSC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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